molecular formula C8H12O2S2 B14911403 Tert-butyl thiophen-3-yl sulfone

Tert-butyl thiophen-3-yl sulfone

Cat. No.: B14911403
M. Wt: 204.3 g/mol
InChI Key: TYDVZGWWUBQJBL-UHFFFAOYSA-N
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Description

Tert-butyl thiophen-3-yl sulfone is a specialized chemical reagent that integrates a thiophene heterocycle with a sulfone functional group, making it a high-value building block for advanced organic synthesis and medicinal chemistry research. The compound's structure suggests its primary utility as a synthetic intermediate. The thiophene moiety is a privileged scaffold in drug discovery, found in numerous U.S. FDA-approved pharmaceuticals across various therapeutic classes, including anti-inflammatory, antimicrobial, anticancer, and central nervous system agents . The sulfone functional group is a versatile handle in synthesis, notably as a key component in Julia-Kocienski olefination reactions for the selective formation of alkenes, a fundamental transformation in constructing complex molecules . Furthermore, sulfone-stabilized carbanions can be readily generated and functionalized, for instance, through α-nitration, to introduce new chemical functionality . Researchers can leverage this reagent to develop novel compounds, particularly in constructing molecular architectures that benefit from the distinct electronic properties of the thiophene ring and the synthetic leverage of the sulfone group. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-tert-butylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S2/c1-8(2,3)12(9,10)7-4-5-11-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDVZGWWUBQJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • Tetrahydrofuran (THF) : Preferred for nucleophilic substitutions due to its ability to stabilize enolate intermediates
  • Dimethylformamide (DMF) : Enhances reaction rates in multi-component systems but complicates product isolation

Purification Techniques

  • Silica gel chromatography : Effective for removing over-sulfonated byproducts (Rf = 0.3 in 1:1 EtOAc/hexane)
  • Recrystallization : Isopropyl ether/n-heptane mixtures (3:1 v/v) yield >99% pure product

Scalability Challenges

  • Exothermic reactions : Sulfonation steps require jacketed reactors with precise temperature control
  • Catalyst recovery : Palladium-based systems need efficient filtration to minimize metal contamination

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylsulfonyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(tert-Butylsulfonyl)thiophene involves its interaction with specific molecular targets. In medicinal chemistry, it acts by modulating enzyme activity or receptor binding, leading to therapeutic effects. The tert-butylsulfonyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Spectroscopic Differences

The provided evidence describes tert-butyl 3-(thiophen-3-ylsulfinyl)propanoate (a sulfoxide derivative), which differs from tert-butyl thiophen-3-yl sulfone in oxidation state and substituents. Below is a comparative analysis:

Property This compound Tert-butyl 3-(Thiophen-3-ylsulfinyl)Propanoate
Oxidation State (S) +4 (SO₂) +2 (SO)
Functional Groups Sulfone, tert-butyl, thiophene Sulfoxide, ester, tert-butyl, thiophene
¹H NMR (δ ppm) Not provided in evidence 7.11 (dd, J = 5.2, 1.3 Hz, 2H; thiophene protons)
¹³C NMR (δ ppm) Not provided in evidence 124.2 (thiophene carbons)
IR Peaks (cm⁻¹) Not provided in evidence 3090, 1398, 1204, 1096 (S=O and ester C=O stretches)
HRMS (Calc’d [M+H]⁺) ~215 (estimated) 214.9659 (observed as co-eluting byproduct)

Key Observations :

  • The sulfoxide derivative exhibits a lower sulfur oxidation state (+2), making it more reactive toward nucleophiles compared to the sulfone.
  • The ester group in the sulfoxide derivative introduces additional polarity, enhancing solubility in polar solvents relative to the sulfone.
Reactivity in Cross-Coupling Reactions

Sulfones and sulfoxides play distinct roles in palladium-catalyzed reactions:

  • Sulfones : Often act as directing groups or stable electrophiles due to their electron-withdrawing nature. Their steric bulk (tert-butyl) may slow oxidative addition steps but improve selectivity .
  • Sulfoxides : More nucleophilic and prone to participate in ligand exchange or act as transient intermediates. The sulfoxide in the evidence formed as a byproduct (10% yield), suggesting competing oxidation pathways during synthesis .

Q & A

Q. What are the standard synthetic routes for tert-butyl thiophen-3-yl sulfone, and how do reaction conditions influence yield?

Methodological Answer:

  • The compound is typically synthesized via sulfonylation of 3-thiophene derivatives using tert-butyl sulfonyl chloride under basic conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reagents.
  • Characterization involves NMR (¹H/¹³C for structural confirmation) and HPLC for purity assessment (>95% recommended for reproducibility). For intermediates like 3-thiophenylboronic acid (analogous to Compound 1 in Table 2), cross-coupling reactions with palladium catalysts (e.g., Pd(PPh₃)₄ ) are critical.
  • Reference: Synthetic protocols for thiophene derivatives often employ controlled anhydrous conditions to avoid side reactions .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies using thermogravimetric analysis (TGA) to monitor mass loss under heat stress (25–150°C, 10°C/min) .
  • Assess hydrolytic stability by exposing the compound to buffered solutions (pH 3–10) and analyzing degradation via LC-MS .
  • Store samples in inert atmospheres (argon) at –20°C to prevent oxidation, as sulfones are generally stable but may degrade in humid environments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Contradictions often arise from ligand choice (e.g., triphenylphosphine vs. XPhos) and metal catalysts (Pd vs. Ni). Design a factorial experiment to test variables:
  • Catalyst system : Pd(PPh₃)₄ vs. NiCl₂(dppe) .
  • Solvent effects : Polar aprotic (DMF) vs. nonpolar (toluene).
  • Additives : K₂CO₃ vs. CsF.
    • Use GC-MS to quantify reaction intermediates and X-ray diffraction (Table 2, ) to confirm structural integrity of products.

Q. How can computational modeling guide the design of this compound derivatives with enhanced electronic properties?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map electron density distributions on the thiophene ring and sulfone group.
  • Correlate HOMO-LUMO gaps with experimental UV-Vis spectra to predict redox behavior.
  • Validate predictions by synthesizing derivatives (e.g., nitro- or methoxy-substituted analogs) and testing their electrochemical activity via cyclic voltammetry .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for optimizing reaction yields in high-throughput screening of sulfone derivatives?

Methodological Answer:

  • Apply Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent volume. Use a central composite design to identify optimal conditions.
  • Analyze data via multivariate regression (e.g., partial least squares) to rank variable impacts.
  • Cross-validate results with replicate experiments (n ≥ 3) to ensure robustness .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Methodological Answer:

  • Replicate reported syntheses to isolate pure samples and acquire high-resolution NMR under standardized conditions (e.g., 500 MHz, CDCl₃).
  • Compare with computational predictions (e.g., ACD/Labs NMR simulator) to assign peaks unambiguously.
  • Publish raw spectral data in open-access repositories to facilitate peer validation .

Safety and Environmental Considerations

Q. What protocols ensure safe handling of this compound during scale-up experiments?

Methodological Answer:

  • Refer to safety data sheets (SDS) for analogous sulfones (e.g., tert-butyl acetate derivatives ) to identify hazards (e.g., irritancy, flammability).
  • Use fume hoods for reactions and PPE (nitrile gloves, goggles) during handling.
  • Implement waste management protocols for sulfone byproducts, as phosphorous-containing analogs are regulated under REACH .

Tables for Reference

Characterization Technique Application Key Parameters
NMR (¹H/¹³C)Structural confirmationδ 1.3 ppm (tert-butyl), δ 7.2–7.5 ppm (thiophene)
TGAStability assessment5% mass loss at 120°C indicates thermal degradation
X-ray DiffractionCrystallinity analysisSpace group P2₁/c, unit cell dimensions a=8.2 Å

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